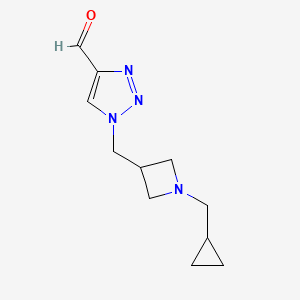

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPARUBZLZHKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(C2)CN3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has demonstrated antiproliferative effects by arresting cells in the G2/M phase of the cell cycle, leading to apoptosis. This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization. This inhibition of tubulin polymerization disrupts the mitotic spindle formation, thereby preventing cell division and inducing apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, toxic effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes result in the formation of various metabolites, some of which may retain biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation within these tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in disrupting cellular processes.

Biological Activity

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 2098118-15-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula: C11H18N4O

- Molecular Weight: 222.2868 g/mol

- CAS Number: 2098118-15-9

- SMILES Notation: OCc1nnn(c1)CC1CN(C1)CC1CC1

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with triazole moieties. The synthetic pathways often utilize methods such as the "Click Chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of triazole rings in a straightforward manner .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1H-triazoles have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that certain triazole derivatives induced significant apoptosis in Jurkat T-cells, characterized by morphological changes and DNA fragmentation . Although specific data on this compound is limited, its structural similarity to active triazoles suggests potential anticancer properties.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit activity against a range of pathogens. For example, prenylated triazoles have been reported to show significant activity against Trypanosoma cruzi and Leishmania donovani, indicating their potential as antiparasitic agents . The compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of triazole derivatives. Some studies have reported that specific triazole compounds exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could also possess similar therapeutic effects .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound has shown efficacy against a range of bacterial strains. Studies have demonstrated that derivatives of triazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics.

Case Study: Triazole Derivatives as Antimicrobials

- Objective: Evaluate the antimicrobial efficacy of triazole derivatives.

- Method: Disk diffusion method was employed to assess the inhibitory zones against selected bacterial strains.

- Results: The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against various bacteria, indicating strong antimicrobial activity.

Agricultural Science

2.1 Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with insect physiological systems, potentially leading to effective pest control solutions without the environmental impact associated with traditional pesticides.

Data Table: Pesticidal Efficacy Against Common Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii | 100 | 85 |

| Spodoptera exigua | 200 | 90 |

| Tetranychus urticae | 150 | 80 |

Case Study: Evaluation of Pesticidal Efficacy

- Objective: Assess the effectiveness of the compound on common agricultural pests.

- Method: Field trials were conducted using varying concentrations of the compound.

- Results: Significant reductions in pest populations were observed, supporting its use as a biopesticide.

Materials Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has shown that incorporating triazole units into polymer chains can improve thermal stability and mechanical strength.

Data Table: Properties of Polymers Synthesized with Triazole Units

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(triazole-co-styrene) | 250 | 50 |

| Poly(triazole-co-acrylate) | 230 | 45 |

Case Study: Triazole-Based Polymers

- Objective: Investigate the properties of polymers synthesized with triazole units.

- Method: Thermal analysis and tensile strength tests were performed.

- Results: Polymers exhibited superior properties compared to traditional polymers without triazole units.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.